molecular formula C23H19ClN4O2S B2613146 7-(4-chlorophenyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 954066-00-3

7-(4-chlorophenyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B2613146
CAS RN: 954066-00-3
M. Wt: 450.94
InChI Key: HCYPSAIHGQQIOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-chlorophenyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C23H19ClN4O2S and its molecular weight is 450.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of novel heterocyclic compounds, including quinazoline and pyridazinone derivatives, has been a subject of significant interest in medicinal chemistry due to their potential therapeutic activities. For instance, Farag et al. (2012) reported the synthesis and characterization of novel 4(3H)-quinazolinone derivatives, exploring their anti-inflammatory and analgesic properties (Farag et al., 2012). Similarly, Khalil et al. (2000) synthesized new 5-carbonyl(4-amino-3-cyano-2-substituted thiophene-5-yl)-8-hydroxy quinoline compounds as possible antimicrobial agents, demonstrating the versatility of such heterocyclic compounds in addressing various biomedical challenges (Khalil et al., 2000).

Potential Applications in Scientific Research

The synthesized compounds, by virtue of their structural diversity and biological activity, hold potential for various scientific applications beyond medicinal use. The antimicrobial properties of compounds similar to the one , as discussed by Desai et al. (2007) in their work on new quinazolines, hint at their utility in developing new antimicrobial agents (Desai et al., 2007). Furthermore, the work by El Mariah (2009) on pyrano[3,2-c]quinoline derivatives showcases the broad spectrum of biological activities these compounds can exhibit, suggesting their potential in the synthesis of new chemical entities with varied scientific applications (El Mariah, 2009).

properties

IUPAC Name

7-(4-chlorophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O2S/c1-14-25-21-22(31-14)20(16-8-10-17(24)11-9-16)26-28(23(21)30)13-19(29)27-12-4-6-15-5-2-3-7-18(15)27/h2-3,5,7-11H,4,6,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYPSAIHGQQIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N3CCCC4=CC=CC=C43)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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